molecular formula C22H28N4O2 B10793764 2-cyclohexyl-5-(2-morpholinoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

2-cyclohexyl-5-(2-morpholinoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Cat. No.: B10793764
M. Wt: 380.5 g/mol
InChI Key: QSWXXDOVOXZHMU-UHFFFAOYSA-N
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Description

2-cyclohexyl-5-(2-morpholinoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-5-(2-morpholinoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminobenzamide and an aldehyde/ketone can be used in the presence of a catalyst like graphene oxide nanosheets in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and electrocatalytic methods can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-5-(2-morpholinoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-cyclohexyl-5-(2-morpholinoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-5-(2-morpholinoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-cyclohexyl-5-(2-morpholin-4-ylethyl)pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C22H28N4O2/c27-22-19-16-25(11-10-24-12-14-28-15-13-24)20-9-5-4-8-18(20)21(19)23-26(22)17-6-2-1-3-7-17/h4-5,8-9,16-17H,1-3,6-7,10-15H2

InChI Key

QSWXXDOVOXZHMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CCN5CCOCC5

Origin of Product

United States

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